molecular formula C8H5IO6 B1629230 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid CAS No. 426832-99-7

1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid

Cat. No. B1629230
CAS RN: 426832-99-7
M. Wt: 324.03 g/mol
InChI Key: YGABLFBBILUMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid, also known as IDO inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has been found to inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the suppression of the immune system in cancer patients.

Mechanism of Action

1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor works by inhibiting the activity of 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid, an enzyme that plays a crucial role in the suppression of the immune system in cancer patients. 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid is responsible for the conversion of tryptophan to kynurenine, which is toxic to T cells and suppresses the immune response against cancer cells. By inhibiting 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid, 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor can prevent the conversion of tryptophan to kynurenine, thereby enhancing the immune response against cancer cells.
Biochemical and Physiological Effects:
1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor has been found to enhance the immune response against cancer cells and improve the efficacy of cancer immunotherapy. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor has been found to have low toxicity and good pharmacokinetics in preclinical studies.

Advantages and Limitations for Lab Experiments

1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor has several advantages for lab experiments. It has been found to have low toxicity and good pharmacokinetics in preclinical studies. It is also easy to synthesize and has a high yield. However, 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor has some limitations for lab experiments. It is not very stable in aqueous solutions and requires careful handling to prevent degradation.

Future Directions

There are several future directions for the study of 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor. One direction is the development of more potent and selective 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitors. Another direction is the investigation of the combination of 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor with other immunotherapies, such as checkpoint inhibitors. 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor can also be studied for its potential use in the treatment of other diseases, such as infectious diseases and inflammatory disorders. Finally, the mechanism of action of 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor can be further elucidated to improve our understanding of its biological effects.

Scientific Research Applications

1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid, an enzyme that plays a crucial role in the suppression of the immune system in cancer patients. By inhibiting 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid, 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor can enhance the immune response against cancer cells and improve the efficacy of cancer immunotherapy. 1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid inhibitor has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-hydroxy-1,3-dioxo-1λ5,2-benziodoxole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO6/c10-7(11)4-2-1-3-5-6(4)8(12)15-9(5,13)14/h1-3H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGABLFBBILUMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)I(=O)(OC2=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609964
Record name 1-Hydroxy-1,3-dioxo-1,3-dihydro-1lambda~5~,2-benziodoxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid

CAS RN

426832-99-7
Record name 1-Hydroxy-1,3-dioxo-1,3-dihydro-1lambda~5~,2-benziodoxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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